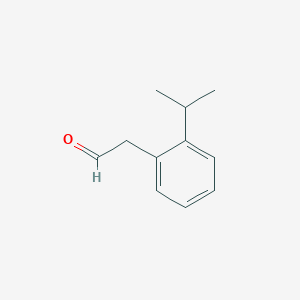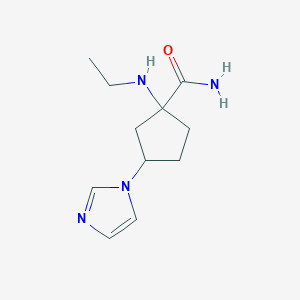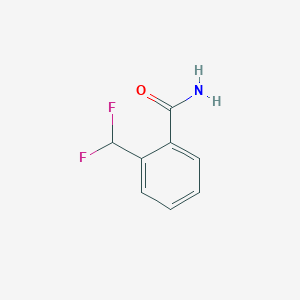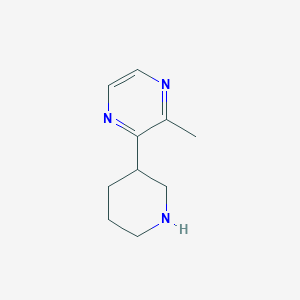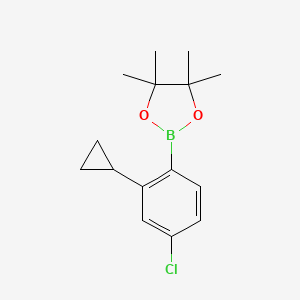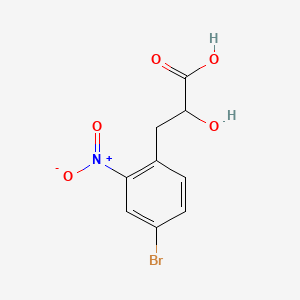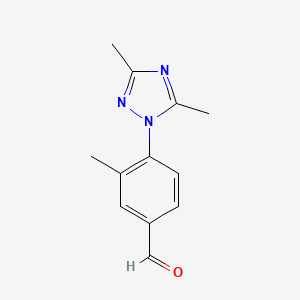
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with two methyl groups and a benzaldehyde moiety.
Méthodes De Préparation
The synthesis of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with 3-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to modulation of their function.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-3-methylbenzaldehyde include:
3,5-Dimethyl-1H-1,2,4-triazole: A simpler triazole derivative without the benzaldehyde moiety.
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol: A triazole derivative with an ethanol group instead of a benzaldehyde group.
(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid: A triazole derivative with an acetic acid group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Propriétés
Formule moléculaire |
C12H13N3O |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
4-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C12H13N3O/c1-8-6-11(7-16)4-5-12(8)15-10(3)13-9(2)14-15/h4-7H,1-3H3 |
Clé InChI |
PRHXJTUNWIKPMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C=O)N2C(=NC(=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride](/img/structure/B13620513.png)
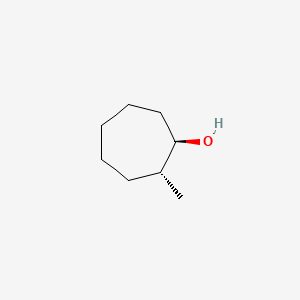
![2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B13620528.png)
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)


